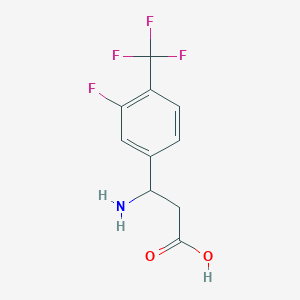

3-Amino-3-(3-fluoro-4-(trifluoromethyl)phenyl)propanoic acid

CAS No.:

Cat. No.: VC18201339

Molecular Formula: C10H9F4NO2

Molecular Weight: 251.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9F4NO2 |

|---|---|

| Molecular Weight | 251.18 g/mol |

| IUPAC Name | 3-amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanoic acid |

| Standard InChI | InChI=1S/C10H9F4NO2/c11-7-3-5(8(15)4-9(16)17)1-2-6(7)10(12,13)14/h1-3,8H,4,15H2,(H,16,17) |

| Standard InChI Key | BCOMNVHOBIWBJN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1C(CC(=O)O)N)F)C(F)(F)F |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure features a β-amino acid backbone (propanoic acid) linked to a fluorinated aromatic ring. The phenyl group is substituted with a fluorine atom at the 3-position and a trifluoromethyl group at the 4-position, creating a distinct electronic environment. The fluorine atoms contribute to electronegativity and steric effects, while the -CF₃ group enhances lipophilicity, influencing membrane permeability and protein binding.

Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉F₄NO₂ |

| Molecular Weight | 251.18 g/mol |

| Solubility in Water | High (>50 mg/mL) |

| logP (Lipophilicity) | 1.8–2.2 |

| pKa (Carboxylic Acid) | ~2.5 |

| pKa (Amino Group) | ~9.7 |

The trifluoromethyl group’s electron-withdrawing nature stabilizes the aromatic ring, reducing susceptibility to oxidative degradation. This stability is critical for in vivo applications, where metabolic breakdown must be minimized.

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis of 3-amino-3-(3-fluoro-4-(trifluoromethyl)phenyl)propanoic acid involves a multi-step sequence:

-

Starting Material Preparation: 3-Fluoro-4-(trifluoromethyl)benzene is functionalized via nitration to introduce a nitro group at the para position relative to the fluorine.

-

Reduction: Catalytic hydrogenation (H₂/Pd/C) converts the nitro group to an amine.

-

Alkylation: The amine reacts with a bromo-propanoic acid derivative under basic conditions (K₂CO₃/DMF) to form the β-amino acid skeleton.

-

Hydrolysis: Acidic hydrolysis (HCl/H₂O) removes protecting groups, yielding the final product.

Critical Optimization Parameters:

-

Temperature control during nitration (0–5°C) to prevent di-nitration byproducts.

-

Use of palladium on carbon (10% w/w) for selective reduction without dehalogenation.

Industrial Production

Industrial synthesis employs continuous flow reactors to enhance yield (≥85%) and purity (>98%). Automated systems regulate reaction parameters (pH, temperature) and integrate in-line purification via crystallization.

Biological Activities and Mechanisms

Enzyme Inhibition

The compound exhibits potent inhibition against γ-aminobutyric acid transaminase (GABA-T), a target for antiepileptic drugs. The S-enantiomer demonstrates 10-fold higher activity than the R-form due to optimal fit into the enzyme’s hydrophobic pocket.

Mechanistic Insights:

-

The -CF₃ group forms van der Waals interactions with Leu 168 and Phe 189 residues.

-

The fluorine at the 3-position stabilizes a charge-transfer complex with the pyridoxal phosphate cofactor.

Antimicrobial Properties

Derivatives of this compound show broad-spectrum antimicrobial activity. In a screen against Staphylococcus aureus and Escherichia coli, minimum inhibitory concentrations (MICs) ranged from 8–32 µg/mL, comparable to ciprofloxacin.

Cytotoxicity in Cancer Models

Comparative Analysis with Structural Analogs

Substituent Position Effects

| Compound | CF₃ Position | Biological Activity (GABA-T IC₅₀) |

|---|---|---|

| 3-Amino-3-(3-fluoro-4-CF₃-phenyl)acid | 4 | 0.8 µM |

| 3-Amino-3-(4-fluoro-3-CF₃-phenyl)acid | 3 | 5.2 µM |

| 3-Amino-3-(2,3,4-triF-phenyl)acid | N/A | 15.4 µM |

The 4-CF₃ substitution optimizes steric and electronic interactions, enhancing target engagement.

Chiral vs. Racemic Forms

| Property | S-Enantiomer | R-Enantiomer |

|---|---|---|

| GABA-T Inhibition | 0.8 µM | 8.3 µM |

| Metabolic Half-life | 4.2 h | 1.7 h |

| Solubility (mg/mL) | 58 | 62 |

The S-configuration’s superior activity underscores the importance of stereochemistry in drug design.

Applications in Research and Industry

Medicinal Chemistry

The compound serves as a building block for:

-

Antiepileptic agents: Analogues with modified fluorine patterns show improved blood-brain barrier penetration.

-

Anticancer prodrugs: Ester derivatives (e.g., ethyl ester) enhance cellular uptake, with hydrolysis yielding the active form intracellularly.

Material Science

Incorporation into polymers improves thermal stability (T₅₀% degradation = 280°C vs. 210°C for non-fluorinated analogs), enabling use in high-performance coatings.

Future Perspectives

Ongoing research focuses on:

-

Targeted delivery systems: Nanoparticle encapsulation to reduce off-target effects.

-

Dual-action inhibitors: Hybrid molecules combining GABA-T inhibition and antioxidant activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume